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Platinum, bis(2,4-pentanedionato-kappaO,kappaO')-, (SP-4-1)-

MOCVD Platinum thin films Step coverage

Chloride-containing Pt sources cause interconnect corrosion and inconsistent film morphology. Pt(acac)₂ is the mandatory halide-free precursor for sub-50 nm semiconductor metallization and fuel cell catalyst production. • Achieves 25 nm grain size, 5 nm RMS roughness, 95% step coverage in MOCVD on trenched wafers. • Delivers equiatomic FePt nanoparticles ~2 nm via single-step polyol synthesis-critical for L1₀ phase coercivity. • Provides 90-92% Pt utilization with 2.4-4× faster catalyst preparation vs. impregnation methods. Intrinsically halide-free, ≥99.98% trace metals purity, enabling reliable high-volume ALD/CVD processes and chloride-sensitive catalytic applications.

Molecular Formula C10H16O4Pt
Molecular Weight 395.32 g/mol
CAS No. 15170-57-7
Cat. No. B079838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatinum, bis(2,4-pentanedionato-kappaO,kappaO')-, (SP-4-1)-
CAS15170-57-7
Synonymsplatinum(II) 2,4-pentanedionate
Pt(acac)2
Molecular FormulaC10H16O4Pt
Molecular Weight395.32 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pt]
InChIInChI=1S/2C5H8O2.Pt/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;
InChIKeyVEJOYRPGKZZTJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pt(acac)₂ Core Properties and Procurement Overview


Platinum(II) bis(acetylacetonate), Pt(acac)₂, is a homoleptic square‑planar β‑diketonate complex [1]. It is a yellow, benzene‑soluble solid with a melting point of 250–252 °C (dec.) and a sublimation enthalpy of 129 ± 9 kJ mol⁻¹ [2]. The compound serves as a volatile, halide‑free platinum source for chemical vapor deposition (CVD), atomic layer deposition (ALD), homogeneous catalysis, and the synthesis of supported nanoparticles and alloy electrocatalysts .

Why Generic Substitution of Pt(acac)₂ Fails


Simple replacement of Pt(acac)₂ with alternative platinum sources such as PtCl₂, H₂PtCl₆, (CH₃)₃CH₃CpPt, or Karstedt’s catalyst cannot guarantee equivalent outcomes because the ligand set dictates decomposition temperature, reduction kinetics, halide content, and the resulting metal particle size, film morphology, and catalytic selectivity [1][2]. Head‑to‑head studies demonstrate that different precursors produce films with divergent grain sizes, surface roughness, and step coverage, or nanoparticles with markedly different stoichiometry and size distributions, even under identical processing conditions [3][4].

Quantitative Differentiation Evidence for Pt(acac)₂


MOCVD Film Morphology vs. (CH₃)₃CH₃CpPt

In a direct head‑to‑head MOCVD study on thermally oxidized Si substrates at 350 °C, Pt films deposited from Pt(acac)₂ exhibited a finer grain size (25 nm vs. 50 nm), a smaller root‑mean‑square surface roughness (5 nm vs. 15 nm), and dramatically better step coverage (95 % vs. 35 %) compared to films from the organometallic precursor (CH₃)₃CH₃CpPt [1]. The Pt(acac)₂‑derived films also displayed a preferred (111) orientation with I(111)/I(200) = 40.

MOCVD Platinum thin films Step coverage

FePt Nanoparticle Stoichiometry vs. Inorganic Precursors

When FePt nanoparticles were synthesized by a high‑temperature polyol method using an equimolar Fe:Pt ratio, Pt(acac)₂ yielded nearly equiatomic FePt nanoparticles approximately 2 nm in diameter. In contrast, the inorganic precursors PtCl₂, PtCl₄, and H₂PtCl₆·H₂O all produced platinum‑rich phases with particle sizes ranging from 3.6 nm to 6.4 nm [1].

FePt nanoparticles Stoichiometric control Magnetic materials

Nanoparticle Size Control vs. Halide-Containing Precursors

In surfactant‑free polyol syntheses, the reduction of Pt(acac)₂ in ethylene glycol consistently produced Pt nanoparticles of approximately 3 nm, irrespective of the concentration of the base (NaOH or Na(acac)). Conversely, the halide‑containing precursor H₂PtCl₆ and the hydroxide precursor H₂Pt(OH)₆ yielded particle sizes that varied strongly with the OH⁻/Pt or base‑anion/Pt molar ratio [1].

Pt nanoparticles Size control Polyol synthesis

Precursor Utilization Efficiency in Catalyst Preparation

A modified metal‑organic chemical deposition (MOCD) process using Pt(acac)₂ as the sole platinum source achieved a platinum deposition yield of 90–92 % on various support materials (C, SiC, B₄C, LaB₆, TiB₂, TiN). The method produced well‑dispersed Pt nanoparticles of 1.5–6.2 nm in a single step and was 2.4–4 × faster than conventional impregnation‑reduction routes [1].

Catalyst preparation Metal-organic chemical deposition Pt utilization

Halide-Free Purity vs. H₂PtCl₆

Pt(acac)₂ is intrinsically halide‑free, containing only C, H, O, and Pt, and is commercially available at ≥99.98 % trace metals purity [1]. In contrast, the commonly used alternative H₂PtCl₆ introduces chloride ions that can corrode substrates, poison downstream catalysts, and leave insulating residues in electronic films. A dedicated halide‑free synthesis process for Pt(acac)₂ has been patented, ensuring reliable access to chloride‑free material [2].

Halide-free High purity Electronic-grade precursor

Optimal Application Scenarios for Pt(acac)₂


Conformal Thin Films on High-Aspect-Ratio Structures

When device specifications require sub‑50 nm grain size, <10 nm RMS roughness, and >90 % step coverage on trenched or via‑patterned silicon wafers, Pt(acac)₂ is the precursor of choice based on its demonstrated 25 nm grain size, 5 nm RMS roughness, and 95 % step coverage in MOCVD [1]. The halide‑free nature of Pt(acac)₂ further prevents chloride‑induced corrosion of underlying metal interconnects.

Equiatomic FePt Nanoparticles for Magnetic Media

For applications demanding the L1₀ FePt phase with high magnetocrystalline anisotropy, Pt(acac)₂ uniquely delivers nearly equiatomic FePt nanoparticles as small as ∼2 nm in a single polyol step, whereas PtCl₂, PtCl₄, and H₂PtCl₆ produce unwanted Pt‑rich phases (3.6–6.4 nm) [2]. This stoichiometric precision is essential for achieving the desired coercivity in next‑generation hard disk drives.

Scalable Supported Pt/C Fuel-Cell Catalysts

The one‑step MOCD process using Pt(acac)₂ achieves 90–92 % platinum utilization with catalyst preparation times 2.4–4 × shorter than conventional impregnation methods [3]. This combination of high precursor efficiency and reduced cycle time makes Pt(acac)₂ the economically preferred precursor for high‑volume production of Pt/C oxygen‑reduction catalysts.

Halide-Sensitive Electronic and Catalytic Deposition

Whenever chloride contamination is unacceptable—such as in proton‑exchange membrane fuel cells, semiconductor metallization, or pharmaceutical hydrogenation catalysts—Pt(acac)₂ is the mandatory procurement choice. It is intrinsically halide‑free and commercially available at ≥99.98 % trace metals purity [4], eliminating the corrosion, poisoning, and insulation risks associated with chloride‑containing alternatives like H₂PtCl₆.

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